molecular formula C5H3ClF2N2 B1457653 2-Chloro-3-(difluoromethyl)pyrazine CAS No. 1785609-78-0

2-Chloro-3-(difluoromethyl)pyrazine

Cat. No. B1457653
CAS RN: 1785609-78-0
M. Wt: 164.54 g/mol
InChI Key: CZGVECAFHFHSMK-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H3ClF2N2 . It is a versatile compound used in scientific research and holds promise in diverse fields, from pharmaceuticals to materials science, owing to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethyl)pyrazine consists of a pyrazine ring with a chlorine atom and a difluoromethyl group attached to it . The InChI key for this compound is CZGVECAFHFHSMK-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Research

2-Chloro-3-(difluoromethyl)pyrazine: is a compound that has been utilized in the pharmaceutical industry due to its presence in various bioactive molecules. Its derivatives, particularly those containing the pyrrolopyrazine scaffold, have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Organic Material Synthesis

This compound is also significant in the synthesis of organic materials. Its unique structure allows for the creation of complex organic compounds that can be used in material science, potentially leading to the development of new materials with specific properties for industrial applications .

Chemical Synthesis

In chemical synthesis, 2-Chloro-3-(difluoromethyl)pyrazine serves as a building block for constructing more complex chemical entities. Its reactivity and stability under various conditions make it a valuable compound for synthetic chemists working on creating new chemical reactions and pathways .

Chromatography

The compound’s distinct chemical properties can be exploited in chromatographic processes to help in the separation and analysis of mixtures. It can serve as a standard or a derivative in chromatography to identify and quantify components within a mixture .

Analytical Chemistry

In analytical chemistry, 2-Chloro-3-(difluoromethyl)pyrazine can be used as a reagent or a catalyst in analytical assays. Its properties may enhance the detection and measurement of various chemical substances, improving the accuracy and sensitivity of analytical methods .

Drug Discovery

The structure of 2-Chloro-3-(difluoromethyl)pyrazine is an attractive scaffold for drug discovery research. Its nitrogen-containing heterocyclic compound is a key feature in many drugs, and modifications to this core structure can lead to the development of new therapeutic agents .

Safety And Hazards

The safety information for 2-Chloro-3-(difluoromethyl)pyrazine includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The future directions of 2-Chloro-3-(difluoromethyl)pyrazine research are promising. This compound holds promise in diverse fields, from pharmaceuticals to materials science, owing to its unique properties and potential applications. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-chloro-3-(difluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-4-3(5(7)8)9-1-2-10-4/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVECAFHFHSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(difluoromethyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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